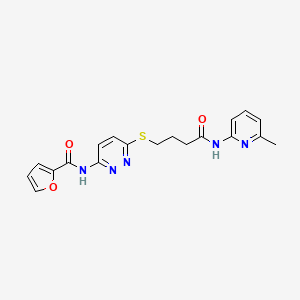

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[4-[(6-methylpyridin-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-13-5-2-7-15(20-13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)14-6-3-11-27-14/h2-3,5-7,9-11H,4,8,12H2,1H3,(H,20,21,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFKTMQFNGMHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects. It’s likely that the compound could induce changes in cellular processes, potentially leading to altered cell function or viability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s action by interacting with the same targets.

Biological Activity

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure, which includes:

- Molecular Formula : C_{17}H_{19}N_{5}O_{3}S

- Molecular Weight : 371.5 g/mol

- CAS Number : 1105248-80-3

The structure features a furan ring, a pyridazin moiety, and a thioether linkage, which are critical for its biological activity.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, similar compounds have demonstrated efficacy against TGF-β type I receptor kinase (ALK5), which is implicated in fibrosis and cancer progression .

- Modulation of Metabotropic Receptors : There is evidence suggesting that derivatives of this compound can interact with metabotropic glutamate receptors, potentially influencing neurotransmission and neuroprotection .

- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, protecting cells from oxidative stress .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds:

- Cell Proliferation Inhibition : In vitro assays have shown that related compounds effectively inhibit the proliferation of various cancer cell lines. For example, an ALK5 inhibitor demonstrated an IC50 value of 0.013 μM in cellular assays .

- Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis in cancer cells through activation of caspase pathways.

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds:

- Bioavailability : The oral bioavailability of related compounds has been reported at around 51%, indicating favorable absorption characteristics .

- Systemic Exposure : High systemic exposure (AUC) values suggest that these compounds maintain effective concentrations in systemic circulation over time.

Case Studies

- Study on ALK5 Inhibition :

- Neuroprotective Effects :

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Research

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has been studied for its potential as an anti-cancer agent. Similar compounds have shown efficacy as androgen receptor antagonists, particularly in the context of castration-resistant prostate cancer. The strategy involves modifying the compound to reduce metabolism by aldehyde oxidase, enhancing its therapeutic potential (Linton et al., 2011).

Synthesis of Novel Derivatives

Research has focused on synthesizing pyridazinone derivatives related to this compound. These derivatives are being explored for their pharmacological properties, providing insights into developing new pharmaceuticals. A study by Ibrahim and Behbehani (2014) outlined methods for synthesizing these compounds, emphasizing their structural diversity and potential applications in drug development.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity. These findings suggest that the compound could be further investigated for its ability to combat various bacterial strains.

Case Studies

- Prostate Cancer Treatment : A study evaluated the effectiveness of related pyridazinone derivatives in inhibiting tumor growth in prostate cancer models. The results indicated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as a therapeutic agent.

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives of this compound exhibited strong activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies provided insights into how modifications can enhance antimicrobial efficacy.

Comparison with Similar Compounds

Key Findings :

- The dihydropyridine core in AZ331/AZ257 is associated with calcium channel modulation, whereas the pyridazine in the target compound may favor kinase inhibition due to its planar, nitrogen-rich structure.

2.1.2 Oxazolo-Pyridine Derivative

- 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide : Features an oxazolo-pyridine core with furan and thiazole substituents .

| Feature | Target Compound | Oxazolo-Pyridine Derivative |

|---|---|---|

| Core Structure | Pyridazine | Oxazolo[5,4-b]pyridine |

| Key Substituents | Furan-2-carboxamide | - Furan-2-yl - Thiazole - Phenyl groups |

| Solubility | Moderate (polar carboxamide) | Low (aromatic thiazole and phenyl groups) |

| Target Affinity | Kinases (predicted) | Enzymes (e.g., cyclooxygenase) |

Key Findings :

- The oxazolo-pyridine’s thiazole and phenyl groups enhance π-π stacking but reduce aqueous solubility, whereas the target compound’s pyridinylamino group may improve solubility in physiological conditions .

Research Implications

- Structural Tools : The use of SHELXL and SIR97 in resolving crystal structures highlights the importance of computational tools in validating molecular geometries .

- Activity Trends : Thioether linkages (common in all compounds) may confer metabolic stability, while furan rings contribute to target binding via hydrophobic interactions.

- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence; experimental assays are needed to confirm kinase inhibition hypotheses.

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized for yield?

The synthesis of structurally analogous pyridazine-furan hybrids typically involves multi-step protocols:

- Step 1 : Formation of the pyridazine-thioether core via nucleophilic substitution (e.g., coupling a pyridazine derivative with a thiol-containing intermediate under basic conditions) .

- Step 2 : Amide bond formation between the pyridazine intermediate and the furan-carboxamide moiety using coupling agents like EDCI/HOBt .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for nucleophilic substitution) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced: How can computational methods aid in predicting reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches are used to model intermediates and transition states. For example:

- Transition state analysis identifies energy barriers for key steps like thioether bond formation .

- Solvent effects are simulated using COSMO-RS to optimize dielectric environments for reactions .

- Machine learning (e.g., ICReDD’s workflow) predicts optimal catalysts or conditions by training on analogous heterocyclic systems .

Basic: What analytical techniques are recommended for structural confirmation?

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyridazine C-H couplings at δ 8.2–9.0 ppm, furan protons at δ 6.3–7.5 ppm) .

- HPLC : Purity assessment using C18 columns (ACN/water gradient, retention time ~12–15 min) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₂₀N₆O₃S: 428.12) .

Advanced: How can contradictory bioactivity data from similar compounds be resolved?

Example: If one study reports anticancer activity (IC₅₀ = 2 µM) but another shows no efficacy:

- Assay validation : Cross-test in standardized cell lines (e.g., HepG2 vs. MCF-7) with controls for cytotoxicity .

- SAR analysis : Compare substituent effects (e.g., methylpyridine vs. fluorophenyl groups) on target binding .

- Metabolic stability : Use microsomal assays to rule out rapid degradation masking activity .

Basic: What are the key structural motifs influencing this compound’s pharmacological potential?

- Pyridazine-thioether : Enhances solubility and enables covalent binding to cysteine residues in enzymes .

- Furan-carboxamide : Mediates hydrogen bonding with kinase ATP pockets (e.g., p38 MAPK) .

- 6-Methylpyridine : Improves metabolic stability by reducing CYP450 oxidation .

Advanced: What strategies are effective for improving oral bioavailability?

- Prodrug design : Esterify the carboxamide to enhance intestinal absorption .

- Co-crystallization : Improve solubility via co-formers (e.g., succinic acid) .

- PK/PD modeling : Simulate absorption curves using GastroPlus® to guide dosing regimens .

Basic: How is the compound’s stability assessed under varying pH and temperature?

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h; monitor via HPLC .

- Thermal stress : Heat at 60°C for 72h; assess decomposition products by LC-MS .

Advanced: What mechanistic insights exist for its interaction with biological targets?

- Kinase inhibition : Molecular docking (AutoDock Vina) predicts binding to EGFR’s ATP pocket (ΔG = -9.2 kcal/mol) .

- Covalent modification : Thioether linkage may form disulfide bonds with cysteine residues in PD-L1 .

- Transcriptomic profiling : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis genes BAX/BCL2) .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity screening : Ames test for mutagenicity; EC₅₀ in HEK293 cells to assess cytotoxicity .

- PPE : Use nitrile gloves and fume hoods due to potential skin irritation (analogous compounds show LD₅₀ > 500 mg/kg in rats) .

Advanced: How can high-throughput screening (HTS) be designed to identify synergistic combinations?

- Library selection : Pair with FDA-approved kinase inhibitors (e.g., imatinib) in 384-well plates .

- Synergy scoring : Calculate combination index (CI) using CompuSyn®; CI < 1 indicates synergy .

- Mechanistic follow-up : Phosphoproteomics to map signaling pathway crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.